4-Bromo-3-propoxyaniline
Description
Historical and Contemporary Significance of Aniline (B41778) Derivatives in Organic Chemistry
The story of aniline derivatives dates back to the 19th century with the discovery of mauveine, the first synthetic dye, by William Henry Perkin during an attempt to synthesize quinine (B1679958) from aniline. mcgill.ca This serendipitous discovery launched the synthetic dye industry and highlighted the immense potential of aniline chemistry. mcgill.ca Since then, the field has expanded dramatically.
In contemporary organic chemistry, aniline derivatives are indispensable building blocks. wisdomlib.org Their applications are wide-ranging:
Pharmaceuticals: Aniline-based structures are found in numerous drugs, including the common analgesic paracetamol (acetaminophen). wikipedia.orgsci-hub.se They are also key intermediates in the synthesis of more complex pharmaceutical agents for treating cancer, cardiovascular diseases, and infectious diseases. yufenggp.com
Polymers: Aniline is a crucial component in the production of polyurethanes, which are used in everything from insulation to flexible foams. wikipedia.orgsci-hub.se
Dyes and Pigments: The legacy of mauveine continues with aniline derivatives remaining central to the manufacturing of a wide spectrum of dyes and pigments for textiles and other materials. yufenggp.commcgill.ca
Agrochemicals: Many herbicides and other agricultural chemicals are synthesized from aniline precursors. sci-hub.setransparencymarketresearch.com
The reactivity of the amino group, coupled with the stability of the aromatic ring, makes aniline derivatives ideal for a variety of chemical transformations. sci-hub.se
The Role of Halogen Substitution, Specifically Bromine, in Modulating Arylamine Reactivity and Properties
The introduction of a halogen atom, such as bromine, onto the aromatic ring of an arylamine has a significant impact on its electronic properties and reactivity. Halogens are electron-withdrawing through the inductive effect but can be electron-donating through resonance. This dual nature allows for fine-tuning of the molecule's characteristics.
Specifically, bromine substitution influences:
Reactivity in Electrophilic Aromatic Substitution: The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk The presence of a bromine atom can modulate this reactivity. While halogens are generally deactivating, the lone pairs on the bromine atom can participate in resonance, directing electrophiles to the ortho and para positions relative to itself. The interplay between the activating amino group and the deactivating but ortho-para directing bromo group can be synthetically useful.
Acidity and Basicity: The electron-withdrawing nature of bromine decreases the basicity of the amino group.
Synthetic Utility: The carbon-bromine bond provides a reactive handle for further functionalization through reactions like cross-coupling, which are fundamental in modern organic synthesis. google.com The Sandmeyer reaction, for instance, allows for the conversion of an amino group into a bromo group via a diazonium salt intermediate, showcasing the synthetic interplay between these functionalities. libretexts.orgjove.com
Positioning 4-Bromo-3-propoxyaniline within the Scope of Advanced Chemical Research
This compound is a polysubstituted aniline that embodies the principles discussed above. Its structure, featuring a bromine atom, a propoxy group, and an amino group on a benzene (B151609) ring, makes it a molecule of interest for advanced chemical research. The specific arrangement of these substituents—the bromine at position 4, the propoxy group at position 3, and the amino group at position 1—creates a unique electronic and steric environment.
This particular substitution pattern suggests its potential as a versatile intermediate in the synthesis of complex target molecules. The presence of the bromo, propoxy, and amino groups offers multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. Research into compounds with such multifaceted substitution patterns is crucial for the development of new materials and potential therapeutic agents. The study of this compound and related compounds contributes to the broader understanding of structure-activity relationships and the design of novel functional molecules.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.10 g/mol |
| CAS Number | 103009212 |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-propoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWICGNDRIRLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Propoxyaniline: Design and Execution
Precursor-Based Strategies for the Introduction of Bromine and Propoxy Functionalities
Precursor-based strategies are foundational in organic synthesis, involving the stepwise modification of a starting material to introduce the desired functional groups. For 4-bromo-3-propoxyaniline, two primary retrosynthetic disconnections are considered: the introduction of the bromine atom onto a 3-propoxyaniline (B1267686) precursor, or the incorporation of the propoxy group onto a 4-bromo-3-aminophenol derivative.
Regioselective Bromination of 3-Propoxyaniline Precursors
The direct bromination of 3-propoxyaniline presents a challenge in regioselectivity. The amino (-NH2) and propoxy (-OPr) groups are both ortho-, para-directing activators. In 3-propoxyaniline, the positions ortho and para to the powerful amino group are positions 2, 4, and 6. The position para to the propoxy group is position 6, and the positions ortho to it are 2 and 4. Therefore, the positions most activated for electrophilic aromatic substitution are 2, 4, and 6.
To achieve the desired 4-bromo substitution, careful selection of the brominating agent and reaction conditions is paramount. The use of milder brominating agents can favor monobromination and potentially influence the regioselectivity. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated aromatic compounds. nih.govchemicalbook.com The reaction is often carried out in a suitable solvent, and the temperature can be controlled to minimize side reactions.
Table 1: Representative Conditions for the Bromination of 3-Alkoxyanilines
| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Anisidine | CuBr2 | Tetrahydrofuran (B95107) | 25 | 95 | 99 |
It is important to note that the amino group is highly susceptible to oxidation, and protection-deprotection strategies are often employed. The amino group can be acylated to form an amide, which is less activating and more sterically hindering, thus directing the incoming electrophile to the para position. Subsequent hydrolysis of the amide reveals the desired bromoaniline.
Alkylation of 4-Bromo-3-aminophenol Derivatives to Incorporate the Propoxy Group
An alternative and often more regioselective approach involves the alkylation of a pre-brominated precursor, namely 4-bromo-3-aminophenol. This strategy leverages the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide. google.commdpi.com In this case, the phenolic hydroxyl group of 4-bromo-3-aminophenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane.
The synthesis of the 4-bromo-3-aminophenol precursor itself is a critical step. One plausible route involves the nitration of 4-bromophenol (B116583) to 4-bromo-3-nitrophenol, followed by the reduction of the nitro group to an amino group. The reduction can be achieved using various methods, including catalytic hydrogenation or metal-acid combinations.
The Williamson ether synthesis generally proceeds under mild conditions and offers high yields. The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.
Table 2: Typical Conditions for Williamson Ether Synthesis of Substituted Phenols
| Entry | Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | 4-Bromophenol | 1-Bromopropane | K2CO3 | DMF | 80 |
Multi-Component and Cascade Reaction Approaches to this compound Synthesis
Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates. While specific MCRs or cascade sequences leading directly to this compound are not prominently documented, the principles of these strategies can be applied to its conceptual synthesis.
Convergent Synthesis Utilizing Coupling Reactions
Convergent synthesis involves the preparation of molecular fragments that are later joined together. For this compound, a convergent approach could involve the coupling of a suitably functionalized aromatic ring with an amine source. For instance, a boronic acid derivative of a bromo-propoxy-benzene could be coupled with an amino-containing partner using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This strategy allows for the late-stage introduction of the amino group, which can be advantageous for molecules with sensitive functionalities.
Sequential Functionalization Strategies for Aromatic Ring Derivatization
Sequential functionalization strategies involve the stepwise introduction of functional groups onto an aromatic scaffold, often in a one-pot or telescoped manner. For the synthesis of this compound, a potential sequence could start with a readily available aniline (B41778) derivative. For example, a directed ortho-metalation of a protected 3-propoxyaniline could be followed by quenching with a bromine source. Subsequent deprotection would yield the target molecule. Such strategies rely on the precise control of reactivity and the use of directing groups to achieve the desired regioselectivity.
Optimization of Reaction Parameters and Conditions for Enhanced Yield and Selectivity
The optimization of reaction parameters is a critical aspect of developing any synthetic methodology to ensure its practicality and efficiency. For the synthesis of this compound, several factors can be fine-tuned to improve the yield and selectivity of the desired product.
In the regioselective bromination of 3-propoxyaniline , key parameters to optimize include:
Brominating Agent: The choice between molecular bromine, NBS, or other bromine sources can significantly impact selectivity.
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates.
Temperature: Lower temperatures often favor higher selectivity by minimizing side reactions and the formation of polybrominated products.
Catalyst: In some cases, the use of a catalyst can enhance the rate and selectivity of the bromination reaction.
For the alkylation of 4-bromo-3-aminophenol , optimization would focus on:
Base: The strength and nature of the base will determine the extent of phenoxide formation.
Propylating Agent: The reactivity of the leaving group on the propyl chain (e.g., I > Br > Cl) will affect the reaction rate.
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.
Reaction Time and Temperature: These parameters need to be balanced to ensure complete reaction without decomposition of the starting materials or product.
Table 3: Optimization Parameters for Aniline Synthesis
| Parameter | Variable | Effect on Yield/Selectivity |
|---|---|---|
| Temperature | 40-70 °C | Increased temperature generally increases reaction rate and yield up to an optimal point. researchgate.net |
| Solvent | Methanol (B129727), Ethanol (B145695), Acetonitrile | Solvent polarity can influence reaction kinetics and solubility of reagents. |
| Catalyst Loading | Varies | Optimal catalyst loading is crucial for efficient conversion without promoting side reactions. |
By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed, ensuring high yields and purity of the final product.
Influence of Catalytic Systems and Reagents on Reaction Efficiency
The efficiency of synthesizing this compound is highly dependent on the choice of reagents and catalysts for the key transformation steps, particularly for bromination and, in alternative routes, the reduction of a nitro group.
For the crucial bromination step, various systems can be employed, each with distinct effects on yield, selectivity, and reaction conditions. The amino group in anilines is a powerful activating group, which can lead to over-bromination (e.g., tribromination) if not properly controlled. youtube.com Protecting the amine as an acetanilide (B955) tempers this reactivity, allowing for more selective monobromination.
Common brominating agents include:
Elemental Bromine (Br₂): Often used with a solvent like acetic acid, it is a potent but hazardous reagent. Its use can lead to the formation of dibromo compounds if conditions are not carefully controlled. google.com
N-Bromosuccinimide (NBS): A milder and more selective solid brominating agent, often used in solvents like acetonitrile or DMF, which reduces the risk of side reactions.
In situ Generated Bromine: Systems like hydrogen bromide (HBr) with an oxidant like hydrogen peroxide (H₂O₂) provide a controlled source of electrophilic bromine. google.com This method can improve selectivity and safety.
Metal Bromides: Cupric bromide (CuBr₂) can serve as both a bromine source and an oxidant, enabling the para-selective bromination of anilines, sometimes without the need for a protecting group, which offers a more atom-economical route. google.com
In an alternative synthetic approach starting from a nitroaromatic precursor, the choice of reduction catalyst is paramount. Catalytic hydrogenation is a widely used industrial method for producing anilines. researchgate.net
Raney Nickel (Raney-Ni): A highly active catalyst for the reduction of nitro groups using hydrogen gas or a hydrogen donor like hydrazine (B178648) hydrate. chemicalbook.com Modified Raney-Ni catalysts can exhibit enhanced selectivity and inhibit side reactions like debromination. google.com
Palladium on Carbon (Pd/C): A versatile and efficient catalyst for hydrogenation, typically used with hydrogen gas in a Parr apparatus. chemicalbook.com
Iron-based Catalysts (Fe₂O₃): Iron oxide nanoparticles can catalyze the reduction of nitroarenes using hydrazine hydrate, offering a cost-effective and efficient method. chemicalbook.com
Table 1: Comparison of Reagents for Key Synthetic Steps
| Reaction Step | Reagent/Catalyst System | Typical Solvent | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂ / Acetic Acid | Acetic Acid | High reactivity, low cost | Hazardous, potential for over-bromination | google.com |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, DMF | Milder, higher selectivity, easier to handle | Higher cost | researchgate.net |
| Bromination | HBr / H₂O₂ | Pyridine (B92270) | In situ generation improves safety and control | Requires precise stoichiometric control | google.com |
| Bromination | CuBr₂ | THF, Acetonitrile | High para-selectivity, can avoid protecting groups | Stoichiometric copper salts generate waste | google.com |
| Nitro Reduction | Raney-Ni / H₂ | Methanol, Ethanol | High activity and yield | Pyrophoric, requires H₂ gas | chemicalbook.com |
| Nitro Reduction | Pd/C / H₂ | Ethanol, Ethyl Acetate (B1210297) | Excellent efficiency, recyclable | Cost of palladium, requires H₂ gas | chemicalbook.com |
| Nitro Reduction | Fe₂O₃ / N₂H₄·H₂O | Ethanol | Cost-effective, high yield | Use of toxic hydrazine hydrate | chemicalbook.com |
Solvent Selection and Its Impact on Reaction Kinetics and Thermodynamics
The choice of solvent is a critical parameter that can profoundly influence the outcome of the synthesis by affecting reagent solubility, reaction rates (kinetics), and chemical equilibria (thermodynamics).
In the Williamson ether synthesis step (propoxylation), polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are preferred. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity and accelerating the rate of the Sₙ2 reaction.
For the electrophilic bromination of the acetanilide intermediate, the solvent's role is multifaceted.
Polar Protic Solvents: Acetic acid is a traditional solvent for bromination with Br₂. It can stabilize the charged intermediates of the electrophilic substitution mechanism (the sigma complex), thereby facilitating the reaction. However, its high polarity can also promote the ionization of Br₂, increasing reactivity that may need to be controlled by temperature.
Aprotic Solvents: Solvents like tetrahydrofuran (THF) and acetonitrile are suitable for bromination, particularly when using milder reagents like NBS. google.com Their ability to dissolve the reactants while being relatively unreactive is advantageous. The kinetics in these solvents are influenced by their polarity and ability to support the transition state.
In catalytic reduction steps, polar protic solvents like ethanol and methanol are commonly used. chemicalbook.comchemicalbook.com They are excellent solvents for the nitroaromatic substrate and the resulting aniline product. Furthermore, they can act as proton sources and facilitate the catalytic cycle on the metal surface. The choice of solvent can impact catalyst activity and selectivity; for instance, a mixture of ethanol and ethyl acetate is sometimes used with Pd/C catalysts. chemicalbook.com
The nucleophilicity of anilines, relevant in many of their reactions, is known to be strongly dependent on the solvent's nature. Protic solvents, especially those with strong hydrogen bond donating abilities like fluorinated alcohols, can significantly affect reaction rates by stabilizing transition states or activating electrophiles.
Temperature, Pressure, and Reaction Time Effects on Product Formation
The precise control of temperature, pressure, and reaction time is essential for maximizing product yield and purity while minimizing side reactions. These parameters are highly interdependent and specific to each step of the synthesis.
Temperature:
Bromination: Electrophilic bromination of a highly activated ring (like a 3-propoxyacetanilide) is typically conducted at low to ambient temperatures (e.g., 0–25 °C) to control the reaction rate and prevent the formation of di- and tri-brominated byproducts. google.com Higher temperatures increase the reaction rate but decrease selectivity.
Reduction: Catalytic hydrogenations are often exothermic. While some may proceed at room temperature, others require heating to 50–100 °C to achieve a reasonable reaction rate, especially when using less reactive systems like iron catalysts. google.com
Deprotection: Acidic or basic hydrolysis of the acetanilide group usually requires heating under reflux (the boiling point of the solvent) for several hours to drive the reaction to completion. youtube.com
Pressure:
This parameter is primarily relevant for catalytic hydrogenation reactions that use hydrogen gas. These are often carried out at pressures ranging from atmospheric to several atmospheres (e.g., 30-50 psi) in a specialized vessel like a Parr hydrogenator. chemicalbook.com Increased H₂ pressure increases the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction rate.
Reaction Time:
Reaction times are determined by monitoring the consumption of the starting material (e.g., by Thin Layer Chromatography, TLC). They can range from 30 minutes for a rapid catalytic reduction chemicalbook.com to 12 hours or more for a slow bromination or a hydrolysis step requiring prolonged heating. google.com Insufficient reaction time leads to incomplete conversion, while excessively long times can promote the formation of degradation products.
Table 2: Typical Reaction Conditions for Analogous Transformations
| Reaction Type | Example Precursor | Temperature (°C) | Pressure | Time | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Bromination (Br₂/Pyridine) | Substituted Aniline | 20 °C | Atmospheric | ~12 h | ~80% | google.com |
| Bromination (HBr/H₂O₂) | Substituted Aniline | 20-35 °C | Atmospheric | ~12 h | >90% | google.com |
| Bromination (CuBr₂) | 3-alkoxyaniline | 10-50 °C | Atmospheric | 0.5-5 h | >90% | google.com |
| Nitro Reduction (Raney-Ni/H₂) | Substituted Nitrobenzene | Room Temp. | 30 psi | 3 h | 99% | chemicalbook.com |
| Nitro Reduction (Pd/C/H₂) | Substituted Nitrobenzene | Room Temp. | 20-40 psi | 0.5 h | 98% | chemicalbook.com |
| Amide Hydrolysis (Acidic) | p-Bromoacetanilide | Reflux (~100 °C) | Atmospheric | 0.5 h | ~80% | youtube.com |
Green Chemistry Considerations and Sustainable Synthetic Routes for this compound
Applying the principles of green chemistry to the synthesis of this compound involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. sphinxsai.com
Alternative Reagents: A primary green objective is to replace hazardous reagents. Elemental bromine is corrosive and toxic; greener alternatives include using catalytic amounts of a bromide source with an in situ oxidant (e.g., H₂O₂) or employing solid, recyclable brominating agents. wku.edu The use of a system like CuBr₂ in a recyclable ionic liquid, where the catalyst can be regenerated and reused, represents a significant step towards sustainability. google.com
Solvent Minimization and Replacement: Traditional organic solvents often pose environmental and health risks. The ideal green synthesis would be performed in a benign solvent like water or ethanol, or under solvent-free conditions. For aniline synthesis, modifications that allow reactions to proceed in greener solvents are highly desirable.
Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric ones because they reduce waste. Using catalytic systems for bromination or for the reduction of a nitro group (e.g., recyclable heterogeneous catalysts like Pd/C or modified Raney-Ni) aligns with green chemistry principles. researchgate.netgoogle.com
Atom Economy: The concept of atom economy, which measures how many atoms of the reactants are incorporated into the final product, is a key metric of green synthesis. sphinxsai.com Synthetic routes involving protecting groups, like the acetylation/de-acetylation of the aniline, have lower atom economy because the protecting group is added and then removed as waste. A more sustainable, though challenging, route would be the direct, regioselective bromination of 3-propoxyaniline. This would require a highly selective catalytic system capable of differentiating the electronically distinct ortho and para positions relative to the two activating groups.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Developing catalysts that are highly active under mild conditions is a central goal of green chemistry research.
By integrating these principles, a more sustainable life cycle for the synthesis of this compound can be designed, reducing its environmental footprint.
Reactivity and Transformation Pathways of 4 Bromo 3 Propoxyaniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 4-Bromo-3-propoxyaniline, the outcome of such reactions is governed by the directing and activating or deactivating nature of the existing substituents.
Regioselectivity and Directing Effects of Bromine, Amino, and Propoxy Groups
The regioselectivity of electrophilic attack on the this compound ring is a result of the cumulative influence of the three substituents. The amino and propoxy groups are both activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). This is due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be donated to the aromatic ring through resonance, thereby increasing its nucleophilicity. Both the amino and propoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.
The bromine atom, on the other hand, is a deactivating group due to its electron-withdrawing inductive effect. However, due to the presence of lone pairs, it also acts as an ortho, para-director through resonance.
In this compound, the positions available for substitution are C2, C5, and C6. The relative directing strengths of the substituents determine the major product(s). The amino group is a significantly stronger activating group than the propoxy group. Therefore, the amino group will be the primary director of electrophilic substitution. The positions ortho to the amino group are C2 and C6, and the para position is occupied by the bromine atom.
The propoxy group at C3 also directs ortho and para. Its ortho positions are C2 and C4 (C4 is blocked by bromine), and its para position is C6. Thus, both the amino and propoxy groups strongly activate the C2 and C6 positions for electrophilic attack.
The bromine at C4 directs to its ortho positions, C3 and C5 (C3 is blocked by the propoxy group).
Considering these combined effects, the primary sites for electrophilic attack are the C2 and C6 positions, which are ortho to the strongly activating amino group. The C6 position is generally favored over the C2 position due to reduced steric hindrance from the adjacent propoxy group at C3.
| Substituent | Position | Electronic Effect | Directing Effect |
| Amino (-NH₂) | C1 | Activating (strong) | ortho, para |
| Propoxy (-OC₃H₇) | C3 | Activating (moderate) | ortho, para |
| Bromo (-Br) | C4 | Deactivating (weak) | ortho, para |
Mechanistic Insights into Electrophilic Attack
The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway. rsc.org In the first, rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. rsc.org
The stability of this intermediate is crucial in determining the regioselectivity. When the electrophile attacks at the C6 position, the positive charge in the arenium ion can be delocalized onto the nitrogen atom of the amino group and the oxygen atom of the propoxy group through resonance. This extensive delocalization provides significant stabilization to the intermediate. A similar stabilization occurs upon attack at the C2 position.
Attack at the C5 position, which is meta to the amino and propoxy groups, results in an arenium ion where the positive charge cannot be directly delocalized onto the heteroatoms of these activating groups. Consequently, the intermediate formed from meta attack is significantly less stable, and this pathway is not favored.
Nucleophilic Aromatic Substitution Reactions Involving the Bromo Moiety
Nucleophilic aromatic substitution (SNAr) reactions typically involve the replacement of a leaving group on an aromatic ring by a nucleophile. The success of these reactions is highly dependent on the electronic nature of the aromatic substrate.
Amination, Alkoxylation, and Thiolation Reactions
In principle, the bromo group of this compound could be displaced by various nucleophiles, such as amines (amination), alkoxides (alkoxylation), and thiolates (thiolation). However, the traditional SNAr mechanism, which proceeds through a Meisenheimer complex, is generally inefficient for this substrate. libretexts.orglibretexts.org This is because the presence of the electron-donating amino and propoxy groups increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. libretexts.org Standard SNAr reactions require the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org
Alternative pathways for nucleophilic substitution on unactivated aryl halides exist, such as those proceeding through a benzyne (B1209423) intermediate. These reactions typically require very strong bases, such as sodium amide.
Influence of Electronic and Steric Factors on Nucleophilic Displacement
The primary factor hindering nucleophilic displacement of the bromo group in this compound is electronic. The electron-donating nature of the amino and propoxy groups destabilizes the anionic intermediate required for the addition-elimination mechanism of SNAr.
Steric factors also play a role. The propoxy group at the C3 position provides some steric hindrance to the approach of a nucleophile towards the C4 position where the bromo group is located. While not prohibitive, this steric congestion can further decrease the rate of reaction.
Due to these electronic and steric factors, direct nucleophilic displacement of the bromine in this compound via a standard SNAr pathway is challenging and generally not a synthetically viable route without the use of specialized reagents or reaction conditions that promote alternative mechanisms.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Bromide
The aryl bromide functionality in this compound serves as an excellent handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions provide versatile methods for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.
Aryl bromides are common substrates for a range of cross-coupling reactions, and the presence of the amino and propoxy groups is generally well-tolerated in many catalytic systems. These reactions offer a highly effective strategy for the further functionalization of the this compound scaffold.
Below is a table summarizing some of the key metal-catalyzed cross-coupling reactions that could be applied to this compound, along with representative examples on analogous substituted bromoanilines.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl or Alkylated/Vinylylated Aniline |
| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, Pd/C | Alkenylated Aniline |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | Di- or Tri-substituted Aniline |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI | Alkynylated Aniline |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Biaryl or Alkylated/Vinylylated Aniline |
These reactions have revolutionized organic synthesis, and their application to this compound would open up avenues to a vast array of complex derivatives. For instance, a Suzuki coupling could introduce a new aryl or alkyl group at the C4 position. nih.govmdpi.com A Buchwald-Hartwig amination would allow for the formation of a new C-N bond, leading to more complex aniline derivatives. wikipedia.orglibretexts.org The Sonogashira and Stille couplings provide routes to alkynylated and a wider range of substituted products, respectively. wikipedia.orgwikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed reaction for forming C-C bonds between organohalides and organoboron compounds. nih.gov In the case of this compound, the carbon-bromine (C-Br) bond can be effectively coupled with a variety of aryl, heteroaryl, vinyl, or alkyl boronic acids or esters. This reaction is valued for its mild conditions, tolerance of various functional groups (including the unprotected amine), and the commercial availability of a wide range of boronic acid reagents. nih.gov
The general transformation involves the reaction of this compound with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The outcome is the substitution of the bromine atom with the organic group 'R' from the boronic acid, yielding a more complex biaryl or substituted aniline structure. This method has proven efficient for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromoanilines
| Component | Example | Role |
| Aryl Halide | This compound | Substrate |
| Boronic Acid/Ester | Phenylboronic acid, Alkyl boronic ester | Coupling partner, source of 'R' group |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | Catalyzes the cross-coupling cycle |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Dioxane, Toluene, Water | Reaction medium |
Research on other bromoaniline substrates demonstrates the robustness of this reaction. For instance, various ortho-bromoanilines have been successfully coupled with aryl, heteroaromatic, alkenyl, and alkyl boronic esters, affording products in good to excellent yields. nih.gov The reaction conditions are often compatible with functional groups like ketones, chlorides, alcohols, nitriles, and nitro groups. nih.gov Similarly, the Suzuki coupling of other bromo-substituted aromatic compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with different boronic acids proceeds effectively, highlighting the broad applicability of this reaction. mdpi.com
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of aryl amines from aryl halides and primary or secondary amines. libretexts.org For this compound, this reaction would involve coupling a different amine (R¹R²NH) at the bromo-substituted position, leading to a substituted diaminobenzene derivative. However, a more common application for anilines is to serve as the amine coupling partner themselves.
The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high yields. nih.gov
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Example | Purpose |
| Aryl Halide | Aryl Bromide (e.g., this compound) | Electrophilic coupling partner |
| Amine | Primary or secondary amines, ammonia (B1221849) equivalents | Nucleophilic coupling partner |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species |
| Ligand | XPhos, SPhos, BINAP, P(t-Bu)₃ | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Promotes amine deprotonation |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvent |
The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org This method is particularly valuable as it overcomes the limitations of traditional methods for synthesizing aromatic C-N bonds, which often require harsh conditions and have limited functional group tolerance. wikipedia.orgacsgcipr.org
Sonogashira Coupling and Other Alkyne Functionalizations
The Sonogashira coupling reaction is an efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the aromatic ring of this compound by replacing the bromine atom. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
The compatibility of the Sonogashira coupling with various functional groups, including unprotected amines, makes it a suitable method for modifying this compound. nih.gov The resulting aryl alkyne product is a versatile intermediate that can undergo further transformations, such as cycloadditions or reductions.
Table 3: General Conditions for Sonogashira Coupling
| Component | Example | Function |
| Aryl Halide | This compound | Substrate |
| Terminal Alkyne | Phenylacetylene, 1-Hexyne | Coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and solvent |
| Solvent | THF, DMF | Optional co-solvent |
While traditional Sonogashira reactions require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org Furthermore, copper-free variations of the reaction have been established to avoid issues associated with the copper co-catalyst. nih.gov
Stille, Negishi, and Heck Coupling Variants
Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed cross-coupling methods can be employed to functionalize the C-Br bond of this compound. These reactions expand the range of accessible structures by utilizing different organometallic reagents or coupling partners.
Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent (R-SnR'₃). It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback. The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ can facilitate these couplings, even at room temperature for aryl bromides. nih.gov
Negishi Coupling: This method utilizes organozinc reagents (R-ZnX) as the coupling partner. Negishi couplings are notable for their high reactivity and selectivity. Palladium catalysts with trialkylphosphine ligands have proven effective for coupling aryl chlorides and bromides with various organozinc compounds. nih.gov The catalytic cycle, similar to other cross-coupling reactions, proceeds through oxidative addition, transmetalation, and reductive elimination. researchgate.net
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene (e.g., styrene, acrylate) to form a new C-C bond, typically resulting in a substituted alkene product. youtube.com The reaction involves the addition of the aryl-palladium species across the double bond of the alkene, followed by β-hydride elimination. A base is required to regenerate the catalyst. nih.gov
These coupling reactions collectively provide a comprehensive toolkit for the C-4 position functionalization of the this compound scaffold.
Reactions Involving the Primary Amine Functional Group
The primary amine (-NH₂) group of this compound is a nucleophilic center that readily participates in a variety of classical organic reactions, allowing for the synthesis of a wide range of derivatives such as amides, sulfonamides, and more complex heterocyclic structures.
Acylation, Alkylation, and Sulfonylation for Amide and Amine Derivatives
The nitrogen atom of the primary amine can be readily derivatized through reactions with electrophilic reagents.
Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acylated products, which are stable amides. This is a common strategy for protecting the amine group or for introducing specific acyl moieties.
Alkylation: Direct alkylation with alkyl halides (R-X) can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for synthesizing secondary or tertiary amines.
Sulfonylation: Treatment with sulfonyl chlorides (RSO₂Cl), such as tosyl chloride or mesyl chloride, in the presence of a base affords sulfonamides. These derivatives are often crystalline solids and are important in medicinal chemistry.
Condensation Reactions Leading to Schiff Bases and Heterocycles
The primary amine of this compound can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of a Schiff base from 4-bromo-2-methylaniline (B145978) and 3-bromothiophene-2-carbaldehyde proceeds in excellent yield, demonstrating the efficiency of this transformation for bromoaniline derivatives. mdpi.com The resulting imine (C=N) bond is itself a functional group that can participate in further reactions.
Table 4: Schiff Base Formation and Subsequent Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Product Type | Potential Heterocycle |
| This compound | Aldehyde (R-CHO) | Schiff Base (Imine) | Dihydroquinazolines |
| This compound | Ketone (R-CO-R') | Schiff Base (Imine) | Benzodiazepines |
| This compound | α-Haloketone | Imine intermediate | Imidazoles researchgate.net |
| This compound | β-Dicarbonyl compound | Enamine intermediate | Quinolines |
These Schiff bases or related intermediates are crucial precursors for the synthesis of various nitrogen-containing heterocycles. Depending on the structure of the carbonyl partner and the subsequent reaction conditions, a wide array of heterocyclic systems can be constructed, highlighting the utility of this compound as a scaffold for building molecular complexity.
Diazotization Reactions and Subsequent Transformations
The primary aromatic amine group in this compound serves as a versatile functional handle for a wide array of chemical transformations. Central to this reactivity is its conversion into a diazonium salt, a highly valuable intermediate in organic synthesis. This process, known as diazotization, opens up pathways to replace the amino group with a diverse range of substituents that are often difficult to introduce through other synthetic methods.
Diazotization is typically achieved by treating this compound with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. The intermediate, 4-bromo-3-propoxybenzenediazonium salt, is generally not isolated and is used directly in subsequent reactions.
The transformations of this diazonium salt are numerous and synthetically powerful, including the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions, as well as azo coupling to form dyes.
Sandmeyer-Type Reactions
The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, enabling the substitution of the diazonio group (-N₂⁺) with various nucleophiles, particularly halides and cyano groups, through the use of copper(I) salts as catalysts or reagents. wikipedia.orgnih.gov This radical-nucleophilic aromatic substitution provides a reliable method for introducing chloro, bromo, and cyano functionalities onto the aromatic ring. wikipedia.org
For 4-bromo-3-propoxybenzenediazonium chloride, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields 1-bromo-2-chloro-4-propoxybenzene (B1532898) and 1,2-dibromo-4-propoxybenzene, respectively. Similarly, the use of copper(I) cyanide (CuCN) leads to the formation of 4-bromo-3-propoxybenzonitrile. These transformations are pivotal for building more complex molecular architectures.
Balz-Schiemann Reaction
To introduce a fluorine atom, a substitution pattern not achievable via the standard Sandmeyer reaction, the Balz-Schiemann reaction is employed. wikipedia.orgwikipedia.org This process involves the formation of a diazonium tetrafluoroborate (B81430) salt, which is typically more stable than its corresponding chloride salt and can often be isolated. wikipedia.org The diazotization of this compound is carried out in the presence of fluoroboric acid (HBF₄). scribd.com The resulting 4-bromo-3-propoxybenzenediazonium tetrafluoroborate is then subjected to thermal decomposition, which expels nitrogen gas and boron trifluoride, to produce 1-bromo-2-fluoro-4-propoxybenzene. nih.gov While the traditional method involves heating the isolated salt, modern variations may use other fluoride (B91410) sources or modified conditions to improve yields. wikipedia.org
Azo Coupling Reactions
Diazonium salts are potent electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. unb.ca This reaction is the basis for the synthesis of a vast range of azo dyes. The 4-bromo-3-propoxybenzenediazonium salt can be coupled with various partners to produce vividly colored azo compounds. iiste.org For instance, reacting the diazonium salt with an activated aromatic compound like 3-aminophenol (B1664112) would yield a disazo dye intermediate, which can be further functionalized. iiste.org The color and properties of the resulting dye are determined by the specific structure of the coupling component and the extended π-conjugated system formed.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction provides a pathway for the formation of biaryl compounds through an aryl-aryl coupling mechanism. wikipedia.org In this reaction, the diazonium salt derived from this compound is treated with another aromatic compound, such as benzene or a derivative thereof, typically in the presence of a base. wikipedia.org This reaction proceeds via an aryl radical intermediate and can be used to synthesize unsymmetrical biaryls. For example, reacting the 4-bromo-3-propoxybenzenediazonium salt with benzene would yield a mixture of 4-bromo-3-propoxybiphenyl isomers. While yields can sometimes be modest due to competing side reactions, it remains a valuable tool for C-C bond formation. wikipedia.org
Interactive Data Table: Transformations of this compound via Diazotization
| Reaction Name | Key Reagents | Product Class |
| Sandmeyer (Chlorination) | Copper(I) Chloride (CuCl) | Aryl Chloride |
| Sandmeyer (Bromination) | Copper(I) Bromide (CuBr) | Aryl Bromide |
| Sandmeyer (Cyanation) | Copper(I) Cyanide (CuCN) | Aryl Nitrile |
| Balz-Schiemann | Fluoroboric Acid (HBF₄), Heat | Aryl Fluoride |
| Azo Coupling | Activated Aromatic Compound (e.g., Phenol, Aniline) | Azo Compound (Dye) |
| Gomberg-Bachmann | Aromatic Compound (e.g., Benzene), Base | Biaryl |
Advanced Spectroscopic Characterization Methodologies for 4 Bromo 3 Propoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum of 4-Bromo-3-propoxyaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the propoxy group. The substitution pattern on the benzene (B151609) ring—with groups at positions 1 (NH₂), 3 (OC₃H₇), and 4 (Br)—results in a specific splitting pattern for the three aromatic protons.
Based on the known spectrum of the analogous compound 4-bromo-3-methoxyaniline (B105682), which shows aromatic signals at approximately δ 7.1 (d), 6.31 (s), and 6.1 (d) ppm in DMSO-d₆, a similar pattern is expected for the propoxy derivative. chemicalbook.com The propoxy group itself would present three distinct sets of signals:
A triplet around δ 4.0 ppm for the two methylene (B1212753) protons directly attached to the oxygen (-O-CH₂ -).
A multiplet (typically a sextet) around δ 1.8 ppm for the central methylene protons (-CH₂-CH₂ -CH₃).
A triplet around δ 1.0 ppm for the terminal methyl protons (-CH₂-CH₃).
The amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is typically found in the δ 3.5-5.5 ppm range.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~6.8-7.1 | Doublet (d) | ~2-3 |
| H-5 | ~6.2-6.5 | Doublet of Doublets (dd) | ~8-9 and ~2-3 |
| H-6 | ~7.1-7.3 | Doublet (d) | ~8-9 |
| -NH₂ | ~3.5-5.5 | Broad Singlet (br s) | N/A |
| -O-CH₂- | ~3.9-4.1 | Triplet (t) | ~6-7 |
| -CH₂-CH₂-CH₃ | ~1.7-1.9 | Sextet | ~7 |
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, six distinct aromatic carbon signals and three aliphatic carbon signals from the propoxy group are anticipated. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, causing shielding (upfield shift) of the ortho and para carbons. The propoxy group is also electron-donating, while the bromine atom is electron-withdrawing but its effect is more complex.
The carbon directly bonded to the bromine (C-4) is expected to be significantly shielded compared to benzene (δ 128.5 ppm). The carbons attached to the electron-donating amino (C-1) and propoxy (C-3) groups will appear downfield. fiveable.mehw.ac.uk
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-NH₂) | ~145-148 |
| C-2 | ~102-105 |
| C-3 (-OC₃H₇) | ~155-158 |
| C-4 (-Br) | ~110-113 |
| C-5 | ~115-118 |
| C-6 | ~123-126 |
| -O-CH₂- | ~69-72 |
| -CH₂-CH₂-CH₃ | ~22-25 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6) and, crucially, within the propoxy side chain: the -O-CH₂- protons would correlate with the central -CH₂- protons, which in turn would correlate with the terminal -CH₃ protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the aromatic H-2, H-5, and H-6 to C-2, C-5, and C-6, and the aliphatic protons to their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity of the substituents to the aromatic ring. For instance, correlations would be expected between the -O-CH₂- protons of the propoxy group and the aromatic carbons C-3, C-2, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be observed between the -O-CH₂- protons and the aromatic proton at C-2, confirming their spatial proximity and verifying the substitution pattern.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. wpmucdn.comwikieducator.org
N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the region of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. vscht.cz
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will show strong absorptions just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations will produce medium to weak intensity bands in the 1500-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group usually gives a medium to strong band around 1620 cm⁻¹. researchgate.net
C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O asymmetric stretch is expected in the 1200-1275 cm⁻¹ region. A symmetric C-O stretch will appear around 1020-1075 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the far-infrared region, typically between 500-600 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3350 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Weak |
| Aliphatic C-H Stretch | Propoxy (-C₃H₇) | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1600 - 1630 | Medium-Strong |
| Aromatic C=C Stretch | Aryl | 1500 - 1600 | Medium |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron impact (EI) ionization. chemguide.co.uk The molecular formula for this compound is C₉H₁₂BrNO.
Molecular Ion Peak: The molecular weight is 230.10 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic molecular ion cluster. There will be a peak at m/z 229 (for the molecule with ⁷⁹Br) and an equally intense peak at m/z 231 (for the molecule with ⁸¹Br). This isotopic signature is a definitive indicator of a monobrominated compound. wikipedia.org
Fragmentation Pathways: The molecular ion is energetically unstable and will fragment. Key fragmentation pathways would include:
Alpha-cleavage: Loss of a propyl radical (•C₃H₇) from the ether linkage, leading to a prominent fragment ion.
Loss of Propene: A common fragmentation for ethers is the elimination of an alkene (propene, C₃H₆) via a rearrangement, leaving a phenolic radical cation.
Loss of the entire propoxy group: Cleavage of the C-O bond can lead to the loss of a propoxy radical (•OC₃H₇).
Cleavage of the C-Br bond: Loss of the bromine atom (•Br) can also occur. youtube.com
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Possible Fragment Identity |
|---|---|---|
| 229 | 231 | [M]⁺ (Molecular Ion) |
| 186 | 188 | [M - C₃H₇]⁺ |
| 187 | 189 | [M - C₃H₆]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The aniline (B41778) structure is a strong chromophore. The absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring. researchgate.net
For aniline in a non-polar solvent, there are typically two main absorption bands: a strong primary band around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. Both are due to π → π* transitions of the benzene ring. researchgate.net The presence of the amino, propoxy, and bromo substituents will cause shifts in these absorption maxima (solvatochromism). ajrsp.com
The electron-donating amino and propoxy groups are expected to cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene.
The bromine atom also typically induces a slight red shift.
Therefore, this compound is predicted to have its primary absorption band shifted to around 240-250 nm and its secondary band shifted to well above 290 nm, possibly in the 295-310 nm range. The exact positions will be influenced by the solvent used. acs.org
Computational and Theoretical Investigations of 4 Bromo 3 Propoxyaniline
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to view molecular structure and energy. For 4-bromo-3-propoxyaniline, these methods can predict the most stable three-dimensional arrangement of its atoms and describe the intricate details of its electronic framework.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for determining the optimized geometries of molecules like this compound. A typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation.
The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is located. For this compound, this would involve determining the precise orientation of the propoxy group relative to the aniline (B41778) ring and the planarity of the amino group. It is anticipated that the bulky bromine atom and the flexible propoxy chain will influence the final geometry, potentially causing slight deviations from a perfectly planar ring structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-O (propoxy) Bond Length | ~1.37 Å |
| C-N Bond Length | ~1.40 Å |
Note: The values in this table are illustrative and represent typical ranges for similar molecular fragments. Actual calculated values would be highly specific to the computational method and basis set employed.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a more rigorous description of the electronic structure. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (such as Møller-Plesset perturbation theory, MP2) could be employed to provide a detailed picture of the electron distribution within this compound.
These calculations would yield the molecular orbitals and their corresponding energy levels, offering a fundamental understanding of the molecule's electronic makeup. The presence of the electron-donating amino and propoxy groups, along with the electron-withdrawing bromine atom, is expected to create a complex and interesting electronic environment.
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are crucial in determining its chemical reactivity. Computational methods provide a suite of descriptors that can predict how this compound is likely to interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen and oxygen atoms, reflecting the electron-donating nature of the amino and propoxy groups. Conversely, the LUMO is likely to have significant contributions from the aromatic ring and the bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.0 to -6.0 |
| LUMO Energy | -0.5 to -1.5 |
Note: These are estimated energy ranges based on similar compounds. Precise values would depend on the level of theory and basis set used in the calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In the MEP surface of this compound, the most negative potential (red) would be expected around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The regions around the hydrogen atoms of the amino group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Fukui functions are reactivity descriptors derived from DFT that provide a more quantitative prediction of the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction.
For this compound, the Fukui functions would likely indicate that the nitrogen atom and certain carbon atoms in the aromatic ring are the primary sites for electrophilic attack. Conversely, the analysis might highlight the bromine atom or other specific positions on the ring as being more susceptible to nucleophilic attack.
Conformational Analysis and Intramolecular Interactions
The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule like this compound, computational methods are invaluable for exploring its conformational landscape and understanding the subtle intramolecular interactions that govern its stability and reactivity.
Conformational analysis of this compound would typically involve the systematic rotation of its flexible bonds, primarily the C-O and C-C bonds within the propoxy group and the C-N bond of the aniline moiety. By calculating the potential energy at each rotational increment, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, or conformers, of the molecule. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed for these calculations due to their balance of accuracy and computational cost.
Intramolecular interactions are non-covalent forces within the same molecule that influence its preferred conformation. In this compound, several such interactions are conceivable:
Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen atoms of the amino group and the oxygen atom of the propoxy group. The existence and strength of such an interaction would depend on the specific conformation and can be predicted computationally by analyzing bond lengths, bond angles, and electron density distributions.
Steric Hindrance: The bulky bromine atom and the propoxy group can sterically hinder each other and the adjacent amino group, leading to conformations that minimize these repulsive interactions.
Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these intramolecular interactions. The results of such analyses provide a deeper understanding of the factors that stabilize the preferred conformations of this compound.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| A | 180 (anti) | 0.00 | 2.5 |
| B | 60 (gauche) | 1.2 | 3.1 |
| C | -60 (gauche) | 1.2 | 3.1 |
Note: This table is illustrative and presents hypothetical data that would be obtained from a computational conformational analysis.
Solvent Effects on Molecular Properties and Reactivity using Continuum Models
The properties and reactivity of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Continuum models are a computationally efficient approach to simulate these solvent effects. researchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category. researchgate.net
When a solute molecule like this compound is placed in a solvent, it polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization alters the electronic structure and energy of the molecule. The magnitude of this effect depends on the polarity of the solvent and the charge distribution of the solute.
For this compound, continuum models can be used to investigate a range of solvent-dependent properties:
Molecular Geometry: The bond lengths and angles of the molecule can change in response to the solvent's polarity. For instance, polar solvents might stabilize charge-separated resonance structures, leading to changes in bond orders and lengths.
Reactivity: The reactivity of a molecule is intimately linked to its electronic properties. A study on 4-bromo-3-(methoxymethoxy) benzoic acid demonstrated that solvation alters the values of reactivity descriptors such as ionization energy, hardness, and electrophilicity. researchgate.net Similarly, for this compound, continuum models can predict how the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) change in different solvents. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Spectroscopic Properties: The absorption and emission spectra of a molecule are sensitive to the solvent environment. The solvatochromic shift, which is the change in the position of a spectral band with a change in solvent polarity, can be simulated using continuum models.
Table 2: Predicted Solvent Effects on the HOMO-LUMO Gap of this compound using a Continuum Model
| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | -5.8 | -0.5 | 5.3 |
| Toluene | 2.4 | -5.9 | -0.6 | 5.3 |
| Acetone | 20.7 | -6.2 | -0.9 | 5.3 |
| Water | 78.4 | -6.4 | -1.1 | 5.3 |
Note: This table presents hypothetical data illustrating the expected trend of solvent effects on the molecular orbital energies of this compound.
Spectroscopic Property Prediction through Computational Methods
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data. For this compound, these methods can be used to simulate various types of spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of experimental NMR signals and provide confidence in the structural elucidation of the molecule.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR and Raman spectra. Computational frequency calculations, typically performed using DFT, can predict these vibrational modes. The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be compared with experimental data. This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as the stretching of the N-H bonds in the amino group or the C-Br bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The absorption of light in the UV-Vis region corresponds to electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net TD-DFT calculations provide the excitation energies and oscillator strengths for the electronic transitions. This information can be used to predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. For this compound, TD-DFT could be used to investigate how the substituents on the benzene (B151609) ring influence its UV-Vis spectrum.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C-Br) | 115 ppm |
| ¹H NMR | Chemical Shift (NH₂) | 4.5 ppm |
| IR Spectroscopy | Vibrational Frequency (N-H stretch) | 3400 cm⁻¹ |
| UV-Vis Spectroscopy | λ_max | 290 nm |
Note: This table contains illustrative, hypothetical data that would be the output of computational spectroscopic predictions.
Role of 4 Bromo 3 Propoxyaniline As a Strategic Intermediate in Complex Organic Synthesis
Synthesis of Advanced Heterocyclic Compounds and Scaffolds
The presence of both an amino group and a bromine atom makes 4-Bromo-3-propoxyaniline a key starting material for the synthesis of various heterocyclic scaffolds, which are core components of many pharmaceuticals and functional materials.
Quinolines: The quinoline (B57606) skeleton is a prominent feature in numerous biologically active compounds. mdpi.comnih.gov The synthesis of quinolines can often be achieved through reactions involving anilines. For instance, in the Skraup and Doebner-von Miller reactions, anilines are reacted with α,β-unsaturated carbonyl compounds or their precursors. The substituted nature of this compound can be exploited to generate quinoline derivatives with specific substitution patterns that would be difficult to achieve through other synthetic routes. The bromo and propoxy groups can influence the regioselectivity of the cyclization and provide handles for further functionalization. researchgate.netnih.gov
Benzothiazoles: Benzothiazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry. researchgate.netmdpi.comnih.gov A common method for their synthesis involves the condensation of 2-aminothiophenols with various electrophiles. While not a direct precursor in this specific route, this compound can be chemically modified to introduce a thiol group ortho to the amino group, thereby becoming a suitable starting material for benzothiazole (B30560) synthesis. The electronic effects of the bromo and propoxy substituents can modulate the reactivity of the aniline (B41778) and influence the final properties of the resulting benzothiazole.
Acridones: Acridone (B373769) derivatives are known for their diverse pharmacological activities. nih.gov The synthesis of the acridone core often involves the cyclization of N-phenylanthranilic acids. This compound can serve as the N-phenyl component in this synthesis, leading to the formation of acridones with defined substitution on one of the aromatic rings. This allows for the systematic exploration of structure-activity relationships in novel acridone-based compounds.
| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of this compound |
| Quinolines | Skraup/Doebner-von Miller reaction | Serves as the aniline component, directing the substitution pattern of the resulting quinoline. |
| Benzothiazoles | Condensation of 2-aminothiophenols | Can be converted to the corresponding 2-aminothiophenol (B119425) derivative for use in the synthesis. |
| Acridones | Cyclization of N-phenylanthranilic acids | Acts as the N-phenyl precursor, introducing bromo and propoxy groups onto the acridone core. |
Development of Functional Organic Molecules and Building Blocks
The bromine atom in this compound is a key functional group that allows for its use as a versatile building block in the construction of more complex functional organic molecules. This is primarily achieved through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Bromoanilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.netresearchgate.netuzh.ch These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. The propoxy and amino groups on the aniline ring can influence the electronic properties of the substrate and the efficiency of the coupling reaction. This versatility allows for the introduction of a wide range of substituents, leading to the synthesis of diverse molecular architectures with tailored electronic and steric properties.
| Cross-Coupling Reaction | Bond Formed | Potential Application of this compound |
| Suzuki Coupling | Carbon-Carbon | Introduction of aryl, heteroaryl, or vinyl groups. |
| Heck Coupling | Carbon-Carbon | Formation of substituted alkenes. |
| Sonogashira Coupling | Carbon-Carbon | Synthesis of aryl alkynes. |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | Formation of substituted diarylamines or N-aryl heterocycles. |
Precursor for Novel Polymeric Materials and Liquid Crystals
The development of new materials with specific properties is a driving force in modern chemistry. While direct applications of this compound in this area are not extensively documented, its structural features suggest its potential as a precursor for novel polymeric materials and liquid crystals.
Polymeric Materials: The amino group of this compound can be utilized in polymerization reactions, such as the formation of polyamides or polyimides. The bromo and propoxy substituents would be incorporated into the polymer backbone, influencing properties like thermal stability, solubility, and refractive index. For example, a polymer derived from a bromoaniline has been synthesized and its thermal stability evaluated. researchgate.net
Liquid Crystals: The rigid aromatic core and the potential for elongation through cross-coupling reactions make this compound a candidate for the synthesis of liquid crystalline materials. worktribe.commdpi.com By attaching appropriate mesogenic units via the amino or bromo functionalities, it is conceivable to design and synthesize novel liquid crystals with specific phase behaviors and electro-optical properties.
Contribution to Methodological Advancements in Organic Chemistry
The use of strategically functionalized building blocks like this compound plays a crucial role in the advancement of synthetic methodologies. The study of its reactivity in various chemical transformations can lead to the development of new synthetic protocols and a deeper understanding of reaction mechanisms.
Optimization of Cross-Coupling Reactions: The electronic and steric effects of the propoxy and amino groups in this compound can be used to probe the mechanism and scope of cross-coupling reactions. rug.nl By studying how these substituents affect the efficiency and selectivity of catalysts, chemists can design more robust and general synthetic methods.
Exploration of Novel Transformations: The unique combination of functional groups in this compound may enable the discovery of novel chemical transformations. For instance, the interplay between the amino, bromo, and propoxy groups could lead to new intramolecular cyclization reactions or regioselective functionalization strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Bromo-3-propoxyaniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura coupling). Starting from 4-bromo-3-aminophenol, propoxylation is achieved using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, coupling a brominated aryl halide with a propoxy-bearing boronic acid derivative using Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system is effective . Optimizing temperature and solvent polarity is critical for minimizing byproducts like dehalogenation or over-substitution.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and propoxy methylene/methyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 230.0 for C₉H₁₂BrNO).
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient elution .
Q. How can researchers mitigate common side reactions during the synthesis of this compound?
- Methodology :
- Byproduct Control : Use anhydrous conditions to prevent hydrolysis of the propoxy group.
- Regioselectivity : Introduce directing groups (e.g., –NH₂) to ensure substitution at the para position relative to bromine.
- Purification : Employ silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the target compound .
Advanced Research Questions
Q. What strategies resolve regioselectivity conflicts when synthesizing derivatives of this compound?
- Methodology : Computational tools (e.g., DFT calculations) predict electron density maps to guide substitution sites. For example, bromine’s electron-withdrawing effect directs electrophiles to meta positions, while steric hindrance from the propoxy group influences coupling reactions. Experimental validation via X-ray crystallography or NOE NMR can confirm regiochemical outcomes .
Q. How do electronic effects of bromine and propoxy substituents impact this compound’s reactivity in cross-coupling reactions?
- Methodology :
- Electron-Withdrawing Bromine : Enhances oxidative addition in Pd-catalyzed couplings (e.g., Buchwald–Hartwig amination).
- Electron-Donating Propoxy : Stabilizes intermediates in SNAr reactions.
- Case Study : In Suzuki–Miyaura coupling, the bromine acts as a leaving group, while the propoxy group’s steric bulk necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodology :
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization.
- ADMET Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (MTT assay on HEK293 cells).
- Structural Analogs : Compare with fluorinated derivatives (e.g., 4-Bromo-5-fluoro-2-propoxyaniline) to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
